molecular formula C12H17N B13589956 3-(3-Isopropylphenyl)azetidine

3-(3-Isopropylphenyl)azetidine

Cat. No.: B13589956
M. Wt: 175.27 g/mol
InChI Key: IWERVMQAFYWQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: 3-(3-Isopropylphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated compounds.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenyl)azetidine involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, its unique structure allows it to interact with biological membranes, affecting their properties and functions.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(3-propan-2-ylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

IWERVMQAFYWQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2CNC2

Origin of Product

United States

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